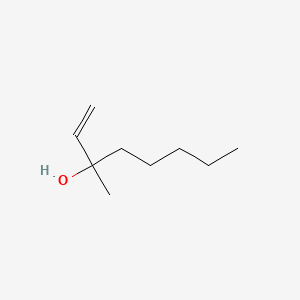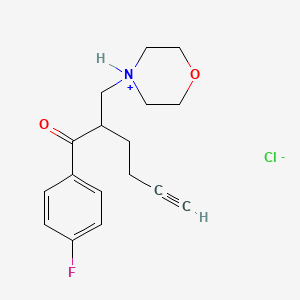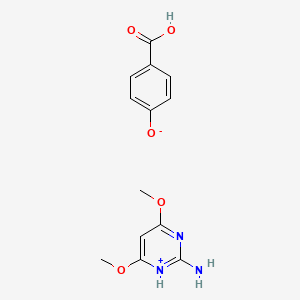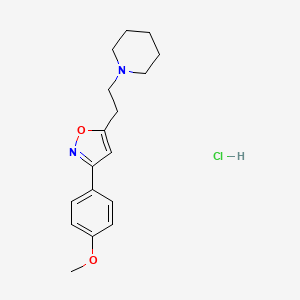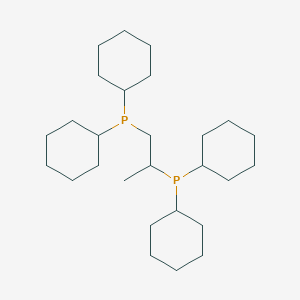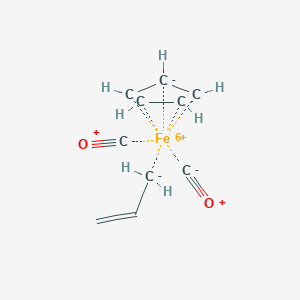
Iron,dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- is an organometallic compound that features iron as its central metal atom This compound is characterized by the presence of two carbonyl (CO) groups and a cyclopentadienyl ligand, which is a five-membered ring containing alternating double bonds The eta5 notation indicates that all five carbon atoms of the cyclopentadienyl ring are bonded to the iron atom
Méthodes De Préparation
The synthesis of Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- typically involves the reaction of iron pentacarbonyl with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism by which Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- exerts its effects involves the coordination of the iron center with various ligands. The eta5-cyclopentadienyl ligand stabilizes the iron atom, allowing it to participate in various catalytic cycles. The carbonyl groups can undergo substitution reactions, enabling the compound to act as a versatile catalyst. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- can be compared with other similar compounds, such as:
Iron, di-μ-carbonyldicarbonylbis(η5-2,4-cyclopentadien-1-yl)di-: This compound features two iron atoms and a similar cyclopentadienyl ligand structure.
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)(nonamethyltetrasilanyl): This compound has a different ligand attached to the iron center. The uniqueness of Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- lies in its specific ligand arrangement and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
38960-10-0 |
|---|---|
Formule moléculaire |
C10H10FeO2+4 |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron(6+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.2CO.Fe/c1-2-4-5-3-1;1-3-2;2*1-2;/h1-5H;3H,1-2H2;;;/q2*-1;;;+6 |
Clé InChI |
RGSIJXSQFOIEJS-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C=C.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


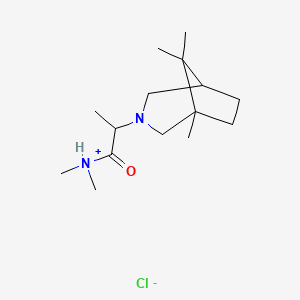
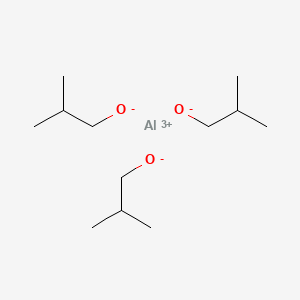
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
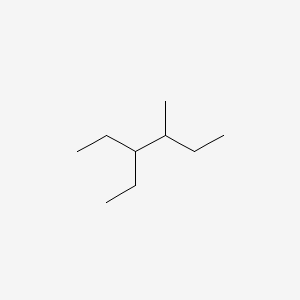

![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
